

# Overcoming solubility issues of cyclopropane carboxylic acids

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

2-(4-

Compound Name: *Methoxyphenyl)cyclopropane-1-carboxylic acid*

Cat. No.: *B1601466*

[Get Quote](#)

## Technical Support Center: Cyclopropane Carboxylic Acids

Guide: Overcoming Solubility & Bioavailability Challenges

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with cyclopropane carboxylic acids. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common yet significant challenge of poor aqueous solubility associated with this important chemical class. Our goal is to provide not just steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

## Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of cyclopropane carboxylic acids.

### Q1: What intrinsic properties of cyclopropane carboxylic acids contribute to their poor solubility?

The solubility of these molecules is governed by a delicate balance between two opposing structural features:

- The Hydrophilic Carboxyl Group (-COOH): This functional group is polar and capable of ionization. It can participate in hydrogen bonding with water, which promotes solubility.[\[1\]](#)
- The Lipophilic Cyclopropyl Moiety: The cyclopropane ring, along with any other nonpolar substituents, forms a hydrophobic region.[\[1\]](#) As the size of this nonpolar part of the molecule increases, it dominates the molecular character, leading to a decrease in aqueous solubility.[\[1\]](#)

The strained three-membered ring of the cyclopropyl group imparts unique electronic and conformational properties, but it fundamentally contributes to the molecule's overall lipophilicity. Therefore, many derivatives, especially those designed for specific biological targets, are poorly soluble in aqueous media.

## Q2: How does pH fundamentally affect the solubility of a carboxylic acid?

The pH of the aqueous medium is the most critical factor controlling the solubility of any ionizable compound, including carboxylic acids.[\[2\]](#)[\[3\]](#) The principle is based on the acid-base equilibrium of the carboxyl group.

- At Low pH (below the pKa): The carboxyl group is predominantly in its protonated, neutral form (-COOH). This form is less polar and thus significantly less soluble in water.[\[4\]](#)
- At High pH (above the pKa): The carboxyl group is deprotonated, forming the negatively charged carboxylate anion (-COO<sup>-</sup>). This ionic form is much more polar and interacts favorably with water molecules, leading to a dramatic increase in solubility.[\[4\]](#)[\[5\]](#)

The pKa of the parent cyclopropanecarboxylic acid is approximately 4.83.[\[2\]](#)[\[6\]](#) This value is a crucial reference point for understanding and manipulating the solubility of your specific derivative.



[Click to download full resolution via product page](#)

Caption: Fig 1. pH-dependent equilibrium of a carboxylic acid.

### Q3: What are the essential first steps to assess and address the solubility of a new cyclopropane carboxylic acid derivative?

The initial approach should be systematic and start with the simplest methods before moving to more complex formulation strategies.

- Determine the pKa: If not already known, experimentally determine or accurately predict the pKa of your compound. This is the cornerstone for all subsequent work.
- Conduct a pH-Solubility Profile: Measure the compound's solubility at various pH points, particularly around the pKa. This will quantify the impact of pH and identify the pH range required for solubilization. (See Protocol 1 for a detailed methodology).
- Test Co-solvents: For early-stage in vitro assays, using a water-miscible organic co-solvent (e.g., DMSO, ethanol) is often a practical, immediate solution to achieve the desired stock

concentration.<sup>[3]</sup> However, be mindful of the co-solvent's potential to interfere with the assay.

## Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

### Problem: My compound is insoluble in aqueous buffers for my in vitro assay. What are my immediate options?

Answer: Your primary goal here is to get the compound into solution for initial testing, which doesn't require a complex, scalable formulation.

- Cause Analysis: The buffer pH is likely below or too close to your compound's pKa, favoring the insoluble, protonated form.
- Solution 1: pH Adjustment: The most direct approach is to increase the pH of your buffer.<sup>[3]</sup> For a typical carboxylic acid, raising the pH to 2 units above the pKa (e.g., pH 6.8 for a pKa of 4.8) will ensure over 99% of the compound is in the soluble, ionized form.
  - Caveat: Ensure the final pH is compatible with your assay's biological components (e.g., enzymes, cells).
- Solution 2: Use of Co-solvents: If pH adjustment is not possible, using a co-solvent is the next best option.<sup>[7]</sup>
  - Procedure: Prepare a high-concentration stock solution in 100% DMSO. Then, perform a serial dilution into your aqueous buffer.
  - Best Practice: Keep the final concentration of the organic solvent in the assay low (typically <1%) to avoid artifacts. Run a vehicle control (buffer with the same final solvent concentration) to validate your results.
- Solution 3: Cyclodextrin Complexation: For certain hydrophobic molecules, cyclodextrins can be used to form inclusion complexes that enhance apparent solubility.<sup>[8][9]</sup> This can be a viable option for in vitro work if simple pH adjustment or co-solvents are not suitable.<sup>[10][11]</sup>

## **Problem: I've achieved solubility for in vitro work, but I anticipate poor oral bioavailability. What formulation strategies should I consider for in vivo studies?**

Answer: Poor oral bioavailability for this class of compounds is often a direct consequence of low solubility, leading to a poor dissolution rate in the gastrointestinal tract. You need a more robust formulation strategy to ensure adequate absorption.

[Click to download full resolution via product page](#)

Caption: Fig 2. Decision workflow for solubility enhancement.

- **Strategy 1: Salt Formation:** This is the most common and often most effective strategy for ionizable drugs like carboxylic acids.[\[12\]](#)[\[13\]](#)[\[14\]](#) Converting the acid to a salt can dramatically increase both solubility and the dissolution rate.[\[15\]](#)[\[16\]](#)
  - **Mechanism:** A salt exists in an ionized state even in the solid form. When introduced to an aqueous environment, it readily dissociates, bypassing the energy barrier needed to break the crystal lattice of the neutral, less soluble form.
  - **Action:** Perform a salt screening study with a variety of pharmaceutically acceptable counter-ions (bases) to identify a stable, crystalline salt with optimal properties. (See Protocol 2).
- **Strategy 2: Amorphous Solid Dispersions (ASDs):** If a suitable salt cannot be found, or if the compound is prone to converting back to the free acid in the stomach, an ASD is a powerful alternative.[\[17\]](#)[\[18\]](#)
  - **Mechanism:** The drug is molecularly dispersed in a polymer matrix in a high-energy, amorphous (non-crystalline) state.[\[19\]](#) This amorphous form has a much higher apparent solubility than the stable crystalline form.[\[20\]](#) Upon dissolution, it can create a supersaturated solution, which is a strong driving force for absorption.[\[21\]](#)
  - **Action:** Screen various polymers (e.g., HPMCAS, PVP, Soluplus®) at different drug loadings to find a formulation that is physically stable and provides the desired dissolution profile.[\[18\]](#)[\[22\]](#) (See Protocol 3).
- **Strategy 3: Co-crystals:** This approach involves creating a new crystalline solid composed of the active pharmaceutical ingredient (API) and a benign co-former held together by non-covalent bonds.[\[11\]](#)[\[23\]](#)
  - **Mechanism:** Co-crystals can exhibit significantly different physicochemical properties, including improved solubility and dissolution, compared to the API alone.[\[24\]](#)[\[25\]](#) This is a valuable strategy for molecules that do not form salts or where salts have undesirable properties.[\[26\]](#)
  - **Action:** Screen a library of pharmaceutically acceptable co-formers (e.g., other carboxylic acids, amides) to identify a stable co-crystal.

## Problem: Salt formation failed or did not sufficiently improve solubility. What went wrong and what should I do next?

Answer: Several factors can lead to an unsuccessful salt screen.

- Cause 1: pKa Difference: A general rule of thumb (the "Rule of Three") suggests that for a stable salt to form between an acid and a base, the difference in their pKa values ( $\Delta pKa$ ) should be greater than 3. If the chosen counter-ions were bases that were too weak, a stable salt may not have formed.
- Cause 2: High Crystal Lattice Energy: The parent (free acid) form of your compound may be exceptionally stable (high lattice energy). Even if a salt is formed, the improvement in solubility might be marginal if the salt itself also forms a very stable crystal lattice.
- Cause 3: Disproportionation: The salt may be reverting to the insoluble free acid form in the dissolution media, especially if the media has a low pH (like simulated gastric fluid).
- Next Steps:
  - Re-evaluate Counter-ions: Ensure you have screened bases with a range of pKa values.
  - Move to Plan B - Amorphous Solid Dispersions (ASDs): ASDs are the logical next step as their mechanism does not depend on ionization and can often provide a much greater increase in apparent solubility than salts.[\[19\]](#)[\[20\]](#)
  - Consider Co-crystals: Co-crystallization is another excellent alternative that modifies the crystal lattice without requiring proton transfer, making it insensitive to the  $\Delta pKa$  rule.[\[27\]](#)

## Problem: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes over time. How can I improve its stability?

Answer: The physical stability of an ASD is critical, as recrystallization of the drug back to its low-solubility form negates the entire purpose of the formulation.[\[18\]](#)

- Cause 1: Poor Drug-Polymer Miscibility: The drug and polymer may not be fully miscible at the tested drug loading, leading to phase separation and subsequent crystallization.
- Cause 2: Low Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery, mobile state. If the Tg of the ASD is too low (e.g., close to storage temperature), the drug molecules have enough mobility to rearrange and crystallize.[22]
- Cause 3: Hygroscopicity: Water absorbed from the environment can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates crystallization.[18]
- Solutions:
  - Decrease Drug Loading: Reducing the percentage of the drug in the dispersion increases the relative amount of stabilizing polymer, often improving miscibility and stability.
  - Select a Different Polymer: Choose a polymer with a higher Tg to restrict molecular mobility.[22] Also, select a polymer that has specific favorable interactions (e.g., hydrogen bonding) with your drug molecule, which can help inhibit crystallization.[18]
  - Add a Second Polymer: Sometimes, a combination of polymers can provide optimal stability. For example, one polymer may enhance miscibility while another with a high Tg ensures the overall stability of the system.[22]
  - Control Moisture: Store the ASD under dry conditions (e.g., in a desiccator or with a desiccant in the packaging) to prevent moisture uptake.

Table 1: Common Polymers for Amorphous Solid Dispersions

| Polymer                                                  | Key Features                                                | Primary Use/Mechanism                                                       |
|----------------------------------------------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------|
| PVP (Polyvinylpyrrolidone)                               | High Tg, hydrophilic, forms hydrogen bonds with drugs.      | General-purpose stabilizer, inhibits crystallization.[18]                   |
| Copovidone (PVP/VA)                                      | Similar to PVP but with reduced hygroscopicity.             | Good for moisture-sensitive drugs.[18]                                      |
| HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) | pH-dependent solubility, excellent precipitation inhibitor. | Maintains supersaturation in the intestine, ideal for enteric delivery.[22] |
| Soluplus®                                                | Amphiphilic graft copolymer, forms micelles.                | Enhances solubility and can act as a precipitation inhibitor.               |

## Part 3: Detailed Protocols

### Protocol 1: Equilibrium pH-Solubility Profiling

Objective: To determine the aqueous solubility of a cyclopropane carboxylic acid derivative as a function of pH.

Materials:

- Test compound
- Calibrated pH meter
- Analytical balance
- HPLC or UPLC system with a validated analytical method for the compound
- Scintillation vials or HPLC vials with caps
- Orbital shaker or rotator

- Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8) or 0.1N HCl and 0.1N NaOH for pH adjustment.
- Centrifuge

**Methodology:**

- Add an excess amount of the solid compound to a series of vials (enough to ensure saturation, e.g., 2-5 mg).
- To each vial, add a fixed volume (e.g., 1 mL) of a buffer solution of a specific pH. Use a range of pH values, ensuring points below, at, and above the expected pKa.
- Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).
- Equilibrate the samples for 24-48 hours. This allows the system to reach thermodynamic equilibrium.
- After equilibration, check the vials to ensure excess solid is still present. If not, add more compound and continue shaking.
- Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- Carefully remove an aliquot of the supernatant from each vial.
- Dilute the supernatant with mobile phase and analyze the concentration of the dissolved compound using the validated HPLC/UPLC method.
- Measure the final pH of the supernatant in each vial to confirm the equilibrium pH.
- Plot the measured solubility (e.g., in  $\mu\text{g/mL}$ ) against the final equilibrium pH.

Table 2: Example pH-Solubility Profile Data

| Equilibrium pH | Solubility ( $\mu\text{g/mL}$ ) |
|----------------|---------------------------------|
| 2.0            | 5                               |
| 4.0            | 25                              |
| 4.8 (pKa)      | 150                             |
| 6.0            | 1,800                           |
| 7.4            | >10,000                         |

## Protocol 2: Small-Scale Salt Formation Screening

Objective: To rapidly screen for the formation of crystalline salts of a carboxylic acid API.

Materials:

- Carboxylic acid API
- A library of basic counter-ions (e.g., sodium hydroxide, potassium hydroxide, tromethamine, L-arginine, etc.)
- Various solvents (e.g., ethanol, isopropanol, acetone, water)
- Small glass vials
- Stir plate and magnetic stir bars
- Microscope with polarizing filters

Methodology:

- Dissolve a known amount of the API (e.g., 50 mg) in a minimal amount of a suitable solvent in a vial to create a concentrated solution.
- In a separate vial, prepare a solution of the counter-ion, typically at a 1:1 molar ratio to the API.

- Slowly add the counter-ion solution to the stirring API solution.
- Observe for immediate precipitation. If a solid forms, this is a positive initial result.
- If no solid forms, allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.
- Isolate any resulting solid material.
- Examine the solid under a polarizing light microscope. Crystalline materials will be birefringent (will appear bright against a dark background), whereas amorphous material will not.
- Promising crystalline hits should be scaled up and further characterized by techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline salt form.

## Part 4: Advanced Strategies

When conventional methods are insufficient, advanced formulation approaches may be necessary.

- Prodrugs: The carboxylic acid moiety can be chemically masked, for instance, by creating an ester.<sup>[28]</sup> This can increase lipophilicity and improve membrane permeability.<sup>[29][30]</sup> The ester is designed to be cleaved by enzymes (in vivo) to release the active parent drug.<sup>[31]</sup> <sup>[32]</sup> This strategy can be highly effective but requires significant medicinal chemistry efforts.
- Nanotechnology: Formulating the drug into nanocarriers, such as polymeric nanoparticles or lipid-based systems (e.g., nanoemulsions), can overcome solubility challenges.<sup>[33][34]</sup> These systems can keep the drug in a solubilized state until it reaches the site of absorption, effectively increasing bioavailability.<sup>[35][36]</sup>

## References

- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.).
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2012). Touro Scholar.

- Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
- Explorations in Carboxylic Acid-Derived Drug Delivery Methods. (2025).
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (1988). PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC - PubMed Central.
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2020). PMC - NIH.
- Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2017). MDPI.
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024). PubMed.
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. (2024). Ketone Pharma.
- Carboxylic Acid Applications in Nanotechnology: Future Insights. (2025).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2017). PubMed Central.
- Advances in the development of amorphous solid dispersions: The role of polymeric carriers. (2022). ScienceDirect.
- Prodrugs of Drugs Bearing Carboxylic Acids. (2021). Springer.
- How to Improve Carboxylic Acid Extraction Processes?. (2025).
- A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
- Solubilization techniques used for poorly water-soluble drugs. (2024). PMC - PubMed Central.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (2016). Longdom Publishing.
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Physical and chemical properties of carboxylic acid-based coformers. (2025).
- Prodrugs for Improved Aqueous Solubility. (2007).
- Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. (2022). Oxford Academic.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2025).
- Pharmaceutical Cocrystals and Their Physicochemical Properties. (2009). Crystal Growth & Design.

- Smart Nanoparticles for Drug Delivery Application: Development of Versatile Nanocarrier Platforms in Biotechnology and Nanomedicine. (2019). SciSpace.
- How does pH affect water solubility of organic acids (or acids in general)? . (2012). Reddit.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. (2012).
- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? . (2014).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube.
- Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma.
- Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. (1995).
- Formulation strategies for poorly soluble drugs. (2025).
- Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. (2017).
- Amorphous Solid Dispersion. (n.d.). Veranova.
- Pharmaceutical cocrystal-a deft technique for solubility enhancement. (2023).
- The effect of different pH-adjusting acids on the aqueous solubility of... (n.d.).
- Nano- and Microcarriers as Drug Delivery Systems for Usnic Acid: Review of Liter
- Solubility of cyclopropane in alkyl carboxylic acids. (1969).
- Does pH affect solubility?. (2023).
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (2015). Aston Research Explorer.
- Pharmaceutical amorphous solid dispersion: A review of manufacturing str
- Nano based drug delivery systems: recent developments and future prospects. (2018). PMC.
- Cyclopropanecarboxylic acid | 1759-53-1. (2025). ChemicalBook.
- Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). (n.d.). Cheméo.
- Improving API Solubility by Salt and Cocrystal Form
- Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Enhanced Solubility through API Processing: Salt and Cocrystal Form
- Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. (2018). PubMed.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. m.youtube.com [m.youtube.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. reddit.com [reddit.com]
- 5. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 6. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. rjpdft.com [rjpdft.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. veranova.com [veranova.com]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 22. contractpharma.com [contractpharma.com]

- 23. researchgate.net [researchgate.net]
- 24. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. academic.oup.com [academic.oup.com]
- 28. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 29. Prodrug Approach as a Strategy to Enhance Drug Permeability | MDPI [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Explorations in Carboxylic Acid-Derived Drug Delivery Methods [eureka.patsnap.com]
- 34. Carboxylic Acid Applications in Nanotechnology: Future Insights [eureka.patsnap.com]
- 35. scispace.com [scispace.com]
- 36. Nano based drug delivery systems: recent developments and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming solubility issues of cyclopropane carboxylic acids]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1601466#overcoming-solubility-issues-of-cyclopropane-carboxylic-acids\]](https://www.benchchem.com/product/b1601466#overcoming-solubility-issues-of-cyclopropane-carboxylic-acids)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)